Brosimone B

Description

Contextualization within Natural Products Chemistry and the Moraceae Family

Brosimone B is a naturally occurring phenolic compound classified as a flavonoid. mdpi.comnih.gov It belongs to a specific subgroup known as Diels-Alder type adducts (DAAs), which are characterized by a unique cyclohexene (B86901) scaffold. mdpi.com This compound was first isolated from Brosimopsis oblongifolia, a plant species belonging to the Moraceae family. mdpi.com The Moraceae family, which includes well-known plants like mulberry and fig trees, is a rich source of a wide variety of polyphenolic natural products. mdpi.comefloras.orghorizonepublishing.com These plants are distributed worldwide, particularly in tropical and subtropical regions. efloras.orgcybertaxonomy.org

Significance of Diels-Alder Type Adducts (DAAs) in Phytochemistry

Diels-Alder type adducts (DAAs) are a fascinating class of natural products due to their complex molecular architecture. mdpi.com Their formation in nature is believed to occur through a [4+2] cycloaddition reaction, a type of chemical reaction known as the Diels-Alder reaction. mdpi.commdpi.com This reaction involves the joining of a diene (a molecule with two alternating double bonds) and a dienophile (a molecule that reacts with the diene) to form a cyclohexene ring. In the context of phytochemistry, these precursors are typically other polyphenolic compounds like chalcones and dehydroprenyl polyphenols. mdpi.com The structural complexity and the presence of multiple stereocenters in DAAs make them challenging and attractive targets for chemical synthesis. mdpi.compku.edu.cn

Overview of Brosimone B's Research Trajectory

Since its isolation, Brosimone B has garnered attention from the scientific community. mdpi.com Research has primarily focused on its unique chemical structure and the development of synthetic routes to produce it in the laboratory. Notably, the first biomimetic total synthesis of Brosimone B was reported in 2013. mdpi.com This involved a multicatalytic dehydrogenative Diels-Alder (DHDA) cycloaddition. mdpi.comnih.gov Subsequent research has led to the development of enantioselective total syntheses, allowing for the creation of specific stereoisomers of the molecule. mdpi.compku.edu.cnmsu.edu Beyond its chemical synthesis, studies have also begun to explore the biological activities of Brosimone B, revealing its potential in various therapeutic areas. nih.gov

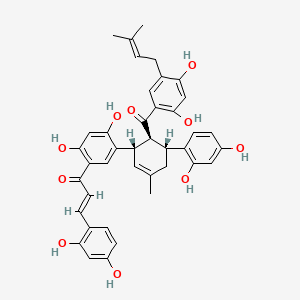

Structure

3D Structure

Properties

Molecular Formula |

C40H38O10 |

|---|---|

Molecular Weight |

678.7 g/mol |

IUPAC Name |

(E)-1-[5-[(1S,5R,6S)-6-[2,4-dihydroxy-5-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C40H38O10/c1-20(2)4-5-23-14-31(38(49)18-34(23)45)40(50)39-28(26-10-9-25(42)16-35(26)46)12-21(3)13-29(39)27-17-30(37(48)19-36(27)47)32(43)11-7-22-6-8-24(41)15-33(22)44/h4,6-11,13-19,28-29,39,41-42,44-49H,5,12H2,1-3H3/b11-7+/t28-,29+,39-/m0/s1 |

InChI Key |

GJXXBFLYTOXULV-HFCQQMGDSA-N |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C(=C3)CC=C(C)C)O)O)C4=CC(=C(C=C4O)O)C(=O)/C=C/C5=C(C=C(C=C5)O)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C(=C3)CC=C(C)C)O)O)C4=CC(=C(C=C4O)O)C(=O)C=CC5=C(C=C(C=C5)O)O |

Synonyms |

brosimone B |

Origin of Product |

United States |

Chemical Properties and Spectroscopic Data

Brosimone B is a dimeric natural product, meaning it is formed from two smaller, similar chemical units. nih.gov Specifically, it is derived from a prenyl chalcone (B49325). nih.gov Its structure features a highly substituted methyl cyclohexene (B86901) core. researchgate.net The absolute configuration of Brosimone B has been determined through spectroscopic analysis and confirmed by total synthesis. mdpi.comnih.gov

Table 1: Spectroscopic Data for Brosimone B

| Spectroscopic Technique | Key Features and Observations |

|---|---|

| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum of Brosimone B shows characteristic signals for the protons on the substituted cyclohexene ring. The coupling constants between these protons are crucial for determining their relative stereochemistry. For example, the coupling constant between H-3'' and H-4'' in a related compound was used to deduce the cis or trans orientation of these protons. acs.org |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the number and chemical environment of the carbon atoms in the molecule, confirming the complex flavonoid backbone. |

| Mass Spectrometry | High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of Brosimone B, which is essential for confirming its chemical formula. |

| X-ray Crystallography | The three-dimensional structure of a methyl derivative of Brosimone B has been confirmed by X-ray crystallographic analysis, providing definitive proof of its molecular architecture. mdpi.com |

| Optical Rotation | The specific optical rotation of Brosimone B indicates that it is a chiral molecule, meaning it is not superimposable on its mirror image. The negative optical rotation is a characteristic feature of this class of complex flavonoids. acs.org |

Biosynthesis of Brosimone B

Precursor Compounds and Biosynthetic Pathways of Diels-Alder Type Adducts

Brosimone B is classified as a Diels-Alder type adduct (DAA), a group of natural products distinguished by a unique cyclohexene (B86901) scaffold. researchgate.netmdpi.com These compounds are prevalent in plants of the Moraceae family, such as Brosimopsis oblongifolia, from which Brosimone B was first isolated. mdpi.comscispace.com The biosynthesis of these adducts is understood to proceed via the cycloaddition of specific polyphenolic precursors. researchgate.netresearchgate.net

The fundamental building blocks for Brosimone B are derived from chalcones. mdpi.comresearchgate.net Chalcones are open-chain flavonoids that serve as central intermediates in flavonoid biosynthesis, originating from the shikimate and acetate (B1210297) pathways. mdpi.comnih.gov Specifically, Brosimone B is a dimeric structure biosynthetically derived from two units of a prenylated 2'-hydroxychalcone (B22705). scispace.comnih.govmit.edu

In the biosynthetic pathway, one molecule of the 2'-hydroxychalcone functions as a dienophile, which is the alkene component in the Diels-Alder reaction. mdpi.comresearchgate.netnih.gov The second precursor, a dehydroprenyl polyphenol, acts as the diene. researchgate.netresearchgate.net It is hypothesized that this reactive diene is not a stable intermediate but is generated in situ from the prenyl side chain of a second chalcone (B49325) molecule. mdpi.comnih.gov Pioneering studies by Nomura and coworkers on related compounds from Morus alba (mulberry) determined that the necessary diene subunits for these cycloadditions arise from the oxidation of prenyl groups on flavonoid precursors. nih.govmit.edu

The defining step in the formation of the Brosimone B scaffold is an intermolecular [4+2] cycloaddition, also known as the Diels-Alder reaction. researchgate.netmdpi.comnih.gov This reaction involves the joining of the four-carbon diene (the dehydroprenyl portion) and the two-carbon dienophile (the α,β-double bond of the chalcone) to form a six-membered cyclohexene ring. researchgate.netresearchgate.net This cycloaddition is responsible for the characteristic and complex architecture of Brosimone B and other related natural products. researchgate.netnih.gov

Since natural Diels-Alder adducts like Brosimone B are consistently isolated as single, optically active enantiomers, it is strongly postulated that the [4+2] cycloaddition is not a random chemical event but is catalyzed and controlled by an enzyme. mdpi.comresearchgate.netrsc.org This enzymatic control dictates the precise stereochemistry of the final product. mdpi.com

Enzymatic Mechanisms and Biosynthetic Enzymes in Brosimone B Formation

While the specific enzymes responsible for the biosynthesis of Brosimone B in Brosimopsis oblongifolia have not been definitively isolated and characterized, a plausible enzymatic mechanism has been proposed based on extensive research on analogous compounds from the Morus genus. mdpi.comresearchgate.net The biosynthesis is thought to be a chemo-enzymatic process. researchgate.net

The formation is likely catalyzed by a class of enzymes known as Diels-Alderases or [4+2] pericyclases. mdpi.comresearchgate.net The process is hypothesized to occur in two key enzymatic steps:

Diene Formation : An oxidase enzyme is believed to catalyze the initial dehydrogenation (oxidation) of the prenyl side chain of a chalcone precursor to form the highly reactive 1,3-substituted diene. mdpi.com

Cycloaddition : A Diels-Alderase enzyme then recognizes the chalcone dienophile and the newly formed diene, bringing them together in its active site to facilitate the stereoselective [4+2] cycloaddition. mdpi.comresearchgate.net

Strong evidence for the existence of such enzymes comes from the successful identification, cloning, and expression of several Diels-Alderases from Morus alba (MaDAs) cell cultures. mdpi.com These enzymes have been shown to catalyze the [4+2] cycloaddition between morachalcone A and various dienes, confirming the previously postulated existence of Diels-Alderases in the biosynthesis of these adducts. mdpi.com

Isotopic Labeling Studies and Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a biosynthetic pathway. beilstein-journals.orgrsc.org While specific isotopic labeling experiments for Brosimone B are not detailed in the literature, the biosynthetic pathway is well understood through analogous studies on other mulberry Diels-Alder adducts, such as chalcomoracin (B1204337) and kuwanon J. mdpi.comrsc.orgresearchgate.net These studies provide a clear blueprint for the formation of the entire class of compounds.

Key findings from feeding experiments using isotopically labeled precursors in Morus alba cell cultures include:

Confirmation of Precursors : Administration of 13C-labeled acetate ([1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]-acetates) to M. alba cell cultures resulted in the isolation of Diels-Alder adducts with specific ¹³C-labeling patterns. rsc.orgresearchgate.net Analysis of these patterns confirmed that the adducts are derived from two cinnamoylpolyketide precursor molecules, which form the chalcone skeletons. researchgate.net

Elucidation of Diene Origin : The labeling patterns also revealed that carbon atoms from the acetate pool were incorporated into the prenyl units of the adducts. mdpi.com This demonstrated that the diene portion required for the Diels-Alder reaction is formed via the oxidation of a prenyl group on one of the chalcone precursors. mdpi.com

Involvement of the Shikimate Pathway : To confirm the origin of the cinnamoyl portion of the chalcone precursors, feeding experiments with L-[3-¹³C]-phenylalanine were conducted. mdpi.com The successful incorporation of the label confirmed the involvement of the shikimate pathway in providing the aromatic ring and three-carbon chain of the cinnamoyl-CoA starter unit for chalcone synthase. mdpi.comnih.gov

These isotopic labeling studies have been pivotal in corroborating that the pivotal step in the biosynthesis of these optically active natural products is an enzymatic Diels-Alder reaction. rsc.org

Chemical Synthesis Strategies for Brosimone B

Total Synthesis Approaches to Brosimone B

The total synthesis of Brosimone B has been achieved through methods that are both inspired by its natural formation and reliant on powerful synthetic reactions. These approaches often center on constructing the core cyclohexene (B86901) ring system characteristic of this class of natural products.

The synthesis of Brosimone B is heavily influenced by its proposed biosynthesis. In nature, it is believed that prenylflavonoid Diels-Alder type adducts (DAAs) are formed through a [4+2] cycloaddition reaction. mdpi.com The diene component is thought to originate from the dehydrogenation of a prenyl group on one chalcone (B49325) molecule, which then reacts with a chalcone dienophile. mit.edunih.gov

Synthetic chemists have adopted this concept to develop biomimetic total syntheses. mit.edunih.gov The first biomimetic total synthesis of Brosimone B was reported in 2013, utilizing a multicatalytic dehydrogenative Diels-Alder (DHDA) cycloaddition of a 2′-hydroxy-4′prenylchalcone. mdpi.com This strategy mimics the natural pathway by generating the reactive diene in situ from a more stable prenyl precursor, followed by the key cycloaddition step. mit.edunih.gov This approach is notable for its efficiency, as it builds molecular complexity in a manner analogous to the proposed biological route. nih.govmdpi.com

The Dehydrogenative Diels-Alder (DHDA) reaction is a cornerstone of Brosimone B synthesis. nih.govnih.gov This powerful transformation combines two distinct processes: the dehydrogenation of a prenyl group to form a 1,3-diene and a subsequent Diels-Alder cycloaddition. nih.gov This sequential reaction has been successfully applied to achieve concise syntheses of Brosimone B. nih.govnih.gov

In a typical DHDA approach to Brosimone B, a protected 2'-hydroxychalcone (B22705) bearing two prenyl groups is used as the starting material. nih.gov A catalyst system is employed to first effect the dehydrogenation of one of the prenyl chains, creating the necessary diene. This is immediately followed by an intramolecular or intermolecular Diels-Alder reaction with a dienophile, which can be another chalcone molecule or a part of the same molecule. nih.govmdpi.com The reaction conditions, including the choice of oxidant and catalyst, are crucial for achieving good yields and selectivity. nih.gov For instance, combinations of platinum on carbon (Pt/C) with cyclopentene (B43876) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been used to facilitate the dehydrogenation step, while silver nanoparticles promote the subsequent cycloaddition. nih.govnih.gov

The synthesis of Brosimone B from a protected chalcone dimer precursor showcases this strategy. The dimerization is achieved using a combination of Pt/C and silica-supported silver nanoparticles, yielding the cycloadducts. Subsequent deprotection affords the final natural product. mdpi.com

Table 1: Model Dehydrogenative Diels-Alder (DHDA) Cycloaddition Conditions A summary of catalyst and oxidant screening for a model DHDA reaction relevant to Brosimone B synthesis.

| Entry | Catalyst System | Oxidant/H₂ Scavenger | Combined Yield (%) |

| 1 | Pt/C, AgNPs | Ambient Air | 52 |

| 2 | Pt/C, AgNPs | Cyclopentene | 64 |

| 3 | Pt/C, AgNPs | Norbornene | 48 |

This table is based on data from model reactions that informed the synthesis of Brosimone B. nih.gov

Catalytic Methodologies in Brosimone B Chemical Synthesis

Catalysis is central to the modern synthesis of Brosimone B, enabling reactions that are either inefficient or impossible under thermal conditions. Both metal-based and organic catalysts have been instrumental in developing efficient and stereocontrolled routes.

Silica-supported silver nanoparticles (AgNPs) have emerged as highly effective catalysts for the Diels-Alder cycloadditions required in Brosimone B synthesis. nih.govmdpi.com First reported in 2010 for [4+2] cycloadditions of 2'-hydroxychalcones, this catalytic system was quickly applied to the biomimetic construction of natural products like Brosimone B. mdpi.comnih.gov

The AgNPs are believed to function as "electron shuttle" catalysts, activating the 2'-hydroxychalcone dienophile for the cycloaddition. nih.gov In the context of the DHDA reaction, AgNPs work in concert with a dehydrogenation catalyst, such as Pt/C. nih.gov The platinum catalyst generates the diene from the prenyl group, and the AgNPs then promote the [4+2] cycloaddition. nih.govmdpi.com This dual catalytic system allows for a one-pot transformation from a prenylchalcone to the complex cyclohexene core of Brosimone B. nih.gov The use of a solid, recyclable catalyst like silica-supported AgNPs adds to the efficiency and practicality of the synthesis. nih.gov

To control the absolute stereochemistry during the synthesis of Brosimone B, chiral catalysts are required. An effective method involves the use of a chiral boron-VANOL complex as a Lewis acid catalyst. mdpi.comscispace.commsu.edu This approach was key to achieving the first enantioselective total synthesis of (−)-Brosimone B. mdpi.compku.edu.cn

The catalyst is generated in situ from a chiral VANOL ligand (a vaulted biaryl) and a boron source like borane (B79455) (BH₃·THF). scispace.commsu.eduacs.org This complex coordinates to the 2'-hydroxychalcone substrate, creating a chiral environment that directs the incoming diene to attack from a specific face. msu.eduacs.org This coordination enforces high levels of stereocontrol, leading to the desired enantiomer of the product with high enantiomeric excess (ee). mdpi.comscispace.com This methodology proved crucial for establishing the multiple stereogenic centers present in the Brosimone B molecule with the correct configuration. mdpi.com

Stereoselective and Enantioselective Synthesis of Brosimone B

The complex three-dimensional structure of Brosimone B, which contains multiple stereocenters, necessitates the use of stereoselective and enantioselective synthetic methods. Achieving control over both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a primary challenge.

The first enantioselective total syntheses of (−)-Brosimone B were accomplished using a biosynthesis-inspired strategy. scispace.commsu.edupku.edu.cn A key step in this synthesis is an asymmetric Diels-Alder cycloaddition mediated by the chiral VANOL-boron Lewis acid complex. mdpi.comscispace.com This reaction sets the crucial stereochemistry of the cyclohexene ring.

The synthesis begins with a para-prenylated chalcone, which serves as the precursor for the diene. msu.edu A biomimetic dehydrogenation, achieved through a sequence involving a Schenck ene reaction, reduction, and dehydration, generates the required diene precursor. scispace.compku.edu.cn This diene is then subjected to the asymmetric Diels-Alder reaction with a dienophile, catalyzed by the (S)-VANOL-boron complex, to produce the key cycloadduct with high enantiopurity. scispace.commsu.edu For instance, the reaction to form the precursor to (-)-Brosimone B proceeded with 93% ee for the desired exo product. scispace.com Final deprotection steps then yield the natural product, (−)-Brosimone B. scispace.commsu.eduresearchgate.net This strategic use of chiral catalysis provides access to a single enantiomer of the natural product, which is often critical for biological studies. researchgate.net

Table 2: Asymmetric Diels-Alder Reaction for (-)-Brosimone B Precursor A summary of the key enantioselective cycloaddition step.

| Chiral Ligand | Diene Precursor | Dienophile | Yield (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (exo) |

| (S)-VANOL | Generated in situ from 20 | 21 | 71 | 1.2:1 | 93% |

This table is based on data from the first enantioselective synthesis of (-)-Brosimone B. scispace.commsu.edu

Tandem Reaction Sequences and Cascade Processes in Brosimone B Chemical Synthesis

Tandem reactions, also known as cascade reactions, are a powerful class of chemical processes where multiple bond-forming events occur in a single operation without the isolation of intermediates. 20.210.105bham.ac.ukprinceton.edu This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of complex molecules from simpler precursors. 20.210.105 In the synthesis of Brosimone B, the most notable tandem process employed is a biomimetic dehydrogenative Diels-Alder (DHDA) cycloaddition. mdpi.comnih.govmit.edu

This strategy is inspired by the proposed natural biosynthesis of Diels-Alder type adducts in plants of the Morus genus. mdpi.comresearchgate.net The key sequence involves two main transformations occurring in one pot:

Dehydrogenation: A prenyl group on a chalcone precursor is converted into a diene in situ. mdpi.comnih.gov

Diels-Alder Cycloaddition: The newly formed diene then undergoes a [4+2] cycloaddition with a dienophile, which can be another chalcone molecule, to form the characteristic cyclohexene ring of the Brosimone B scaffold. mdpi.comnih.gov

Researchers have successfully implemented this DHDA strategy using a multi-catalytic system. mit.edu A combination of platinum on activated carbon (Pt/C) with cyclopentene as a hydrogen scavenger, or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), is used to effect the initial dehydrogenation of the prenylchalcone substrate. nih.govnih.gov Subsequently, silica-supported silver nanoparticles (AgNPs) are employed to catalyze the Diels-Alder cycloaddition. mdpi.comnih.govnih.gov The use of AgNPs has been shown to be highly efficient for promoting [4+2] cycloadditions of 2′-hydroxychalcones. mdpi.comnih.gov This concurrent catalytic approach enables the concise synthesis of Brosimone B. nih.gov

Another critical aspect of Brosimone B synthesis is achieving the correct stereochemistry. Enantioselective synthesis has been accomplished through a biomimetic asymmetric Diels-Alder reaction. mdpi.compku.edu.cn This key step is mediated by a chiral Lewis acid, specifically a chiral VANOL-boron complex, which effectively controls the stereochemical outcome of the cycloaddition. pku.edu.cn While a tandem inter-/intramolecular asymmetric Diels-Alder process was notably applied in the synthesis of the related compound Brosimone A, the principles of asymmetric catalysis are central to obtaining the enantiomerically pure form of Brosimone B. pku.edu.cnresearchgate.net

Table 1: Key Catalysts and Reagents in Tandem Synthesis of Brosimone B

| Catalyst/Reagent | Function |

|---|---|

| Platinum on Carbon (Pt/C) | Dehydrogenation of prenyl group nih.govnih.gov |

| Silver Nanoparticles (AgNPs) | Promotion of Diels-Alder cycloaddition mdpi.comnih.gov |

| 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | Dehydrogenation of prenyl group nih.govnih.gov |

| Chiral VANOL-boron complex | Asymmetric catalysis for stereocontrol pku.edu.cn |

Synthetic Routes for Brosimone B Precursors and Intermediates

The successful synthesis of Brosimone B is critically dependent on the efficient preparation of its precursors and key intermediates. The primary building blocks for the biomimetic synthesis of Brosimone B are substituted 2'-hydroxychalcones. mdpi.comresearchgate.net Chalcones are natural products that serve as intermediates in the biosynthesis of the broader flavonoid family. mdpi.com

The synthesis of 2'-hydroxychalcones can be achieved through several established organic reactions. researchgate.net The most common of these is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with an aromatic aldehyde. mdpi.comresearchgate.net Other methods reported for synthesizing the chalcone framework include the Friedel-Crafts reaction and Heck coupling pathways. researchgate.net

In the context of Brosimone B's total synthesis, a crucial precursor is a chalcone bearing a prenyl group. mit.edumsu.edu The synthesis of this precursor begins with simpler, commercially available starting materials. For instance, one reported route involves the preparation of an iodo-β-diketone intermediate. mdpi.com This intermediate was synthesized starting from 2-hydroxy-4,6-dimethoxyacetophenone, which underwent regioselective iodination. mdpi.com The subsequent reaction with 2,4-dimethoxybenzoyl chloride followed by a Baker–Venkataraman rearrangement yielded the required β-diketone structure. mdpi.com This intermediate is then elaborated to form the specific prenylated 2'-hydroxychalcone required for the key dehydrogenative Diels-Alder cycloaddition. mdpi.com

Table 2: Key Precursors and Intermediates in Brosimone B Synthesis

| Compound Name | Classification | Role in Synthesis |

|---|---|---|

| Brosimone B | Target Molecule | Final product of the synthesis nih.gov |

| 2'-Hydroxychalcone | Precursor | Core structure, acts as dienophile and diene precursor mdpi.commdpi.com |

| Prenylchalcone | Precursor | Specific chalcone derivative used in DHDA reaction nih.govnih.gov |

| 2-hydroxy-4,6-dimethoxyacetophenone | Starting Material | Used in the synthesis of β-diketone intermediate mdpi.com |

| Iodo-β-diketone | Intermediate | Precursor to the chalcone framework mdpi.com |

Conclusion

Botanical Sources of Brosimone B

Brosimone B is a naturally occurring flavonoid that has been primarily isolated from plants belonging to the Moraceae family. mdpi.comnih.gov Research has identified the following botanical sources for this compound:

Brosimopsis oblongifolia : This Brazilian moraceous plant is a significant source of Brosimone B. mdpi.comnih.govmit.edu The compound was first isolated from this species. nih.govmit.edu

Artocarpus heterophyllus : The fruits of this plant, commonly known as jackfruit, have also been found to contain Brosimone B. tandfonline.comkyushu-u.ac.jp

Dorstenia barteri : This species, also a member of the Moraceae family, has been identified as a source of Brosimone B. acs.org

Morus alba : While primarily known for other Diels-Alder type adducts, cell cultures of Morus alba (white mulberry) have also been a source for related compounds, and the genus is a rich source of structurally similar flavonoids. nih.gov

The following table provides a summary of the botanical sources of Brosimone B.

| Botanical Name | Family | Common Name | Reference |

| Brosimopsis oblongifolia | Moraceae | - | mdpi.comnih.govmit.edu |

| Artocarpus heterophyllus | Moraceae | Jackfruit | tandfonline.comkyushu-u.ac.jp |

| Dorstenia barteri | Moraceae | - | acs.org |

| Morus alba | Moraceae | White Mulberry | nih.gov |

Methodologies for the Isolation of Brosimone B

The isolation of Brosimone B from its natural sources involves a series of sophisticated extraction and chromatographic techniques. The general procedure commences with the extraction of the plant material, followed by purification steps to obtain the pure compound.

A common method for isolating Brosimone B and similar flavonoids from plant material involves the following steps:

Extraction : The air-dried and powdered plant material (such as the whole plant, fruits, or root bark) is extracted using a solvent system. A mixture of methanol (B129727) and dichloromethane (B109758) (1:1) is often employed for the initial extraction. acs.org

Solvent Partitioning : The crude extract is then subjected to sequential partitioning with solvents of varying polarity to separate compounds based on their solubility. For instance, the extract might be suspended in aqueous methanol and then partitioned with n-hexane and dichloromethane. acs.org

Chromatographic Purification : The resulting fractions are further purified using various chromatographic techniques. These can include:

Vacuum Liquid Chromatography (VLC) : Used for initial fractionation of the extract. acs.org

Medium-Pressure Liquid Chromatography (MPLC) : For further separation of the fractions obtained from VLC. acs.org

Sephadex LH-20 Gel Filtration : A size-exclusion chromatography technique used to separate compounds based on their molecular size. acs.org

Silica Gel Column Chromatography : A widely used method for the purification of organic compounds. acs.org

Preparative High-Performance Liquid Chromatography (HPLC) : A high-resolution technique used for the final purification of the compound. kyushu-u.ac.jp

The structure and purity of the isolated Brosimone B are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.org

Structural Analogs and Derivatives of Brosimone B

Design and Synthesis of Brosimone B Derivatives

The design of Brosimone B derivatives is intrinsically linked to its synthetic pathways. The primary method for synthesizing the Brosimone B core involves a biomimetic dehydrogenative Diels-Alder (DHDA) reaction of chalcone (B49325) precursors. mdpi.com This approach provides multiple entry points for structural modification.

Biomimetic Synthesis Approach:

The total synthesis of Brosimone B often starts from a protected 2'-hydroxy-4'-prenylchalcone. A key strategy involves a multicatalytic process where the prenyl group of a chalcone molecule is first dehydrogenated to form a diene in situ. This diene then undergoes a [4+2] cycloaddition with another chalcone molecule acting as a dienophile. mdpi.comresearchgate.net

One reported synthesis utilized a protected chalcone (chalcone 118 ) where the hydroxyl groups were protected as benzyl (B1604629) (Bn) ethers. mdpi.com The dimerization of this chalcone was achieved using a combination of Platinum on carbon (Pt/C) as a dehydrogenation catalyst and silver nanoparticles (AgNPs) to promote the Diels-Alder cycloaddition. This reaction yielded a mixture of the exo and endo cycloadducts (119 and 120 ). mdpi.com Subsequent removal of the benzyl protecting groups via hydrogenolysis afforded Brosimone B. mdpi.comunipv.it

A significant advancement in the synthesis of Brosimone B derivatives is the use of asymmetric catalysis to control stereochemistry. An enantioselective total synthesis of (−)-Brosimone B has been accomplished using a chiral boron-VANOL complex as a Lewis acid catalyst. nih.govanalis.com.my This method facilitates an asymmetric Diels–Alder cycloaddition of a 2′-hydroxychalcone derivative, enabling the production of specific enantiomers, which is critical for studying biological activity. nih.gov

Derivatization Strategies:

The synthesis of specific derivatives allows for the investigation of the role of particular functional groups. For instance, a methyl derivative of Brosimone B has been synthesized to facilitate its structural confirmation by X-ray crystal structure analysis. unipv.it This derivatization is typically achieved through standard methylation procedures, such as reacting the free hydroxyl groups with methyl iodide (MeI) or dimethyl sulfate (B86663) (Me2SO4) in the presence of a base like potassium carbonate (K2CO3). unipv.it

The design of further analogs could target several key positions:

Phenolic Hydroxyl Groups: Modification of the hydroxyl groups through alkylation, acylation, or glycosylation could significantly alter the compound's solubility, hydrogen-bonding capacity, and metabolic stability.

The Chalcone-Derived Backbone: Substituents on the aromatic rings (Rings A and B) of the original chalcone precursors could be varied. Introducing electron-donating or electron-withdrawing groups could modulate the electronic properties and steric profile of the final molecule. researchgate.netnih.gov

The Cyclohexene (B86901) Ring: Modifications to the trisubstituted olefin within the cyclohexene moiety, while synthetically challenging, could be explored to probe its importance for biological interactions.

Table 1: Key Synthetic Steps in a Biomimetic Synthesis of Brosimone B This table summarizes the reaction steps for the synthesis of Brosimone B, highlighting the catalysts and conditions employed.

| Step | Reactant(s) | Catalysts/Reagents | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1. Dimerization | Protected Chalcone 118 | Pt/C, AgNPs, Cyclopentene (B43876) | exo-119 and endo-120 | 64 | mdpi.com |

| 2. Deprotection | exo-119 | Pd/C, NH4HCO2, 1,4-cyclohexadiene | Brosimone B (7 ) | 85 | unipv.it |

| 3. Derivatization | Brosimone B (7 ) | K2CO3, Me2SO4 | Methylated Brosimone B 14 | 15 | unipv.it |

Structure-Activity Relationship (SAR) Studies of Brosimone B Analogs in Mechanistic Contexts

While extensive Structure-Activity Relationship (SAR) studies focusing specifically on a broad series of Brosimone B analogs are not widely available in the current literature, valuable insights can be inferred from the SAR of related flavonoids, chalcones, and other Diels-Alder natural products. nih.govmdpi.com The goal of SAR studies is to connect the chemical structure of a molecule to its biological activity, guiding the design of more potent and selective compounds. mdpi.com

Inferred SAR from Precursors and Related Compounds:

The biological activity of flavonoids is highly dependent on their substitution patterns. For precursors to compounds like Brosimone B, the presence and position of hydroxyl and alkoxy groups on the aromatic rings are known to be critical for antitumor activity. researchgate.net The 2'-hydroxyl group of the chalcone dienophile is particularly important, not only for facilitating the key Diels-Alder reaction but likely for the final molecule's three-dimensional structure and ability to interact with biological targets. mdpi.com

Based on SAR studies of other complex natural products, several structural features of Brosimone B analogs can be hypothesized as being crucial for activity:

Phenolic Hydroxyl Groups: The free hydroxyl groups are often key pharmacophores in flavonoids, acting as hydrogen bond donors and acceptors to interact with protein residues in active sites. nih.gov They also play a role in the antioxidant properties of polyphenols by scavenging free radicals. The activity of Brosimone I, a related flavonoid, has been linked to the generation of reactive oxygen species (ROS) in cancer cells, a mechanism potentially influenced by the phenolic moieties.

Mechanistic Context:

The potential anticancer activity of flavonoid derivatives often involves mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of metastasis. nih.govmdpi.com For Brosimone B analogs, SAR studies would aim to identify which structural features are responsible for modulating specific cellular pathways. For example, in a study on bisbenzylisoquinoline alkaloids, the presence of an 18-membered ring and the specific stereoconfiguration were found to be indispensable for inhibiting P-glycoprotein, a key protein in multidrug resistance. nih.gov A similar deep understanding for Brosimone B would require the synthesis and biological evaluation of a diverse library of analogs.

Table 2: Conceptual SAR Points for Brosimone B Analogs This table outlines hypothetical relationships between structural modifications to the Brosimone B scaffold and potential impacts on biological activity, based on principles from related compounds.

| Structural Feature | Modification | Potential Impact on Activity | Mechanistic Rationale |

|---|---|---|---|

| Stereochemistry | Synthesis of specific enantiomers/diastereomers | Modulation of potency and selectivity | Target binding is often stereospecific; shape complementarity is key. nih.gov |

| Phenolic -OH Groups | Methylation, Acylation, Glycosylation | Altered potency, solubility, and bioavailability | Affects hydrogen bonding capacity with target proteins and antioxidant potential. nih.gov |

| Aromatic Rings | Introduction of EWG/EDG | Modified electronic properties and target affinity | Can influence π-π stacking interactions and reactivity. researchgate.net |

| Prenyl-Derived Moiety | Saturation of double bond | Change in conformational rigidity and activity | The specific geometry of this unit may be crucial for fitting into a binding pocket. |

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group

Further research, involving the systematic design, synthesis, and biological screening of a wide range of Brosimone B derivatives, is necessary to establish definitive SAR and to fully elucidate the mechanistic basis of their activities.

Future Research Directions for Brosimone B

Advancements in Stereocontrolled and Efficient Synthetic Methodologies for Brosimone B

The complex, three-dimensional structure of Brosimone B, which contains multiple stereocenters, presents a considerable challenge for synthetic organic chemists. The development of methodologies that can construct this molecule efficiently and with precise control over its stereochemistry is a critical area for future research.

A central feature of Brosimone B's structure is the cyclohexene (B86901) ring, which is believed to be formed via a biomimetic Diels-Alder reaction. nih.gov This type of [4+2] cycloaddition is a powerful tool for forming six-membered rings with a high degree of complexity. wikipedia.org However, controlling the stereochemical outcome—specifically the endo versus exo selectivity—is a primary hurdle that future synthetic strategies must overcome. masterorganicchemistry.comyoutube.com

Future advancements in the synthesis of Brosimone B are likely to focus on several key areas:

Catalytic Asymmetric Diels-Alder Reactions: A major goal will be the development of chiral catalysts (either metal-based or organocatalysts) that can facilitate the key cycloaddition step with high enantioselectivity and diastereoselectivity. This would allow for the synthesis of a single, desired stereoisomer of Brosimone B, which is crucial for pharmacological studies.

Biomimetic Total Synthesis: Strategies that mimic the proposed natural synthesis of the molecule will be a significant focus. nih.govresearchgate.net This involves designing a synthesis that proceeds through the same key intermediates and reactions, such as the enzyme-mediated cycloaddition, which can often lead to highly efficient and stereospecific outcomes.

Convergent Synthesis: Rather than building the molecule in a linear fashion, future approaches will likely employ a convergent strategy. This involves synthesizing the two main fragments of Brosimone B (the chalcone-derived dienophile and the dehydroprenyl-derived diene) separately and then joining them in a late-stage, key reaction step, such as the Diels-Alder cycloaddition.

| Synthetic Strategy | Key Objective | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | Achieve high enantiomeric and diastereomeric purity. | Access to a single, optically pure isomer. | Development of a highly specific catalyst for the complex substrates. |

| Biomimetic Synthesis | Mimic the natural biosynthetic pathway. | High efficiency and inherent stereoselectivity. | Requires understanding of the natural reaction conditions and enzymatic catalysis. |

| Convergent Synthesis | Synthesize key fragments separately before combination. | Improved overall yield and modularity. | Ensuring high efficiency and stereocontrol in the final fragment-coupling step. |

Deeper Elucidation of Novel Molecular and Cellular Biological Action Mechanisms of Brosimone B

Many structurally related flavonoids and Diels-Alder adducts isolated from the Moraceae family exhibit a range of biological activities, including notable anti-inflammatory effects. nih.govyoutube.com It is therefore plausible that Brosimone B possesses similar properties. A crucial future research direction is to move beyond preliminary screening and uncover the specific molecular and cellular mechanisms through which Brosimone B exerts its effects.

Future investigations should aim to identify the direct cellular targets of Brosimone B and delineate the signaling pathways it modulates. Given the known activities of similar natural products, research into Brosimone B's potential anti-inflammatory mechanism could focus on key inflammatory pathways:

NF-κB and MAPK Signaling: Investigating whether Brosimone B can inhibit the activation of critical inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) or modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as JNK and p38, would be a primary objective. mdpi.commdpi.com

Enzymatic Inhibition: Assessing the ability of Brosimone B to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is a standard approach to characterizing anti-inflammatory compounds. nih.gov

Target Identification: Advanced chemical proteomics techniques could be employed to pinpoint the direct binding partners of Brosimone B within the cell. The synthesis of a Brosimone B-derived probe, suitable for techniques like activity-based protein profiling (ABPP) or photoaffinity labeling, would enable the unbiased identification of its cellular targets, providing profound insights into its mechanism of action. nih.govbiorxiv.orgnih.gov

| Investigational Approach | Potential Cellular Target/Pathway | Experimental Method |

|---|---|---|

| Signaling Pathway Analysis | NF-κB, MAPKs (JNK, p38, ERK) | Western Blot, Reporter Gene Assays, Immunofluorescence |

| Enzyme Activity Assays | COX-2, iNOS | In vitro enzyme inhibition assays, measurement of downstream products (PGE2, NO) |

| Chemical Proteomics | Direct protein binding partners | Synthesis of a clickable or photo-reactive probe followed by mass spectrometry |

Exploration of Biosynthetic Enzymes and Pathways for Chemoenzymatic Synthesis of Brosimone B

Understanding how Brosimone B is constructed in nature is fundamental to unlocking novel and highly efficient production methods. The proposed biosynthetic pathway involves two key stages: the formation of the precursors and the key cycloaddition reaction that joins them.

The biosynthesis of the chalcone (B49325) precursor is well-established and involves the enzyme Chalcone Synthase (CHS) , a type III polyketide synthase that is pivotal in flavonoid biosynthesis. wikipedia.orgnih.govrsc.org CHS catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, a foundational building block. oup.comwustl.edu

The most exciting and unexplored area of Brosimone B's biosynthesis is the [4+2] cycloaddition step. It is hypothesized that this reaction, once thought to be a spontaneous event, is catalyzed by a specific class of enzymes known as Diels-Alderases . The recent discovery of such enzymes in Morus alba (a member of the Moraceae family), which catalyze the formation of other Diels-Alder adducts, strongly suggests that a specific Diels-Alderase is responsible for the stereoselective synthesis of Brosimone B in nature. nih.govresearchgate.net

The identification and characterization of the enzymes in the Brosimone B pathway would pave the way for chemoenzymatic synthesis. This powerful strategy combines the flexibility of chemical synthesis with the unparalleled selectivity of enzymatic catalysis. In this approach, the chalcone and dehydroprenyl precursors could be synthesized efficiently in the lab. These precursors would then be subjected to the isolated Diels-Alderase enzyme, which would perform the complex cycloaddition reaction with perfect stereocontrol, a feat that is exceedingly difficult to achieve through purely chemical means. researchgate.net This approach represents a highly promising avenue for the sustainable and scalable production of optically pure Brosimone B and its analogues for further study.

Q & A

Q. Advanced Strategy :

- Apply 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations unambiguously.

- Cross-validate with X-ray diffraction for absolute configuration determination .

- Use computational chemistry (DFT-based NMR prediction) to model expected spectra and identify mismatches .

What ethical and reproducibility considerations apply to publishing Brosimone B synthesis protocols?

- Data transparency : Include detailed experimental procedures (catalyst preparation, reaction monitoring intervals) in supplementary materials to enable replication .

- Ethical reporting : Disclose any unplanned post-hoc analyses (e.g., isomer ratio adjustments) to avoid HARKing (Hypothesizing After Results are Known) .

- Data deposition : Share crystallographic data (CIF files) in repositories like Cambridge Structural Database to support peer validation .

How do catalytic systems (e.g., Pt/C vs. AgNPs) impact the efficiency of Brosimone B synthesis?

Q. Comparative Table :

Methodological Tip : Use Pt/C for scalable dehydrogenation but switch to AgNPs for stereocontrol. Pre-dry solvents to mitigate catalyst deactivation .

What computational tools are recommended for predicting Brosimone B reactivity and stability?

- Reactivity prediction : Employ Density Functional Theory (DFT) to model transition states and activation barriers for D-A reactions .

- Stability analysis : Use Molecular Dynamics (MD) simulations to assess oxidative degradation pathways under varying pH/temperature .

- Software : Gaussian 16 (DFT), GROMACS (MD), and ChemDraw for mechanistic visualization .

How should researchers design experiments to investigate Brosimone B’s bioactivity while minimizing bias?

- Blinded assays : Assign compound codes (e.g., BSM-B-001) to prevent observer bias in bioactivity scoring .

- Dose-response validation : Use triplicate experiments with independent compound batches to confirm IC₅₀ consistency .

- Negative controls : Include structurally similar but inactive analogs (e.g., Brosimone A) to isolate structure-activity relationships .

What are common pitfalls in interpreting biosynthetic pathways of Brosimone B, and how can they be avoided?

- Misattribution of precursor roles : Trace labeled isotopes (e.g., ¹³C-glucose) in feeding studies to confirm metabolic incorporation .

- Overreliance on in vitro data : Validate putative biosynthetic enzymes (e.g., oxidases) via gene knockout in native host organisms .

- Data integration : Combine LC-MS metabolomics with transcriptomics to map pathway regulation .

How can conflicting results in Brosimone B’s pharmacological studies be systematically analyzed?

- Meta-analysis framework :

- Extract data from ≥5 independent studies (e.g., cytotoxicity assays).

- Apply Cochran’s Q test to quantify heterogeneity.

- Use random-effects models to account for variability in cell lines or protocols .

- Publication bias check : Generate funnel plots to identify underreported negative results .

What methodologies ensure robust intellectual integrity when deriving Brosimone B analogs?

- Prior art review : Search CAS SciFinder for patented structures to avoid infringement .

- Novelty assessment : Apply Fingerprint similarity algorithms (Tanimoto coefficient <0.85) to confirm structural uniqueness .

- Collaborative disclosure : Document ideation timelines and share draft manuscripts with co-authors pre-submission to align contributions .

How do IARC guidelines influence toxicity testing protocols for Brosimone B derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.